molecular formula C8H5ClN2 B1589900 4-Chloro-1,8-naphthyridine CAS No. 35170-94-6

4-Chloro-1,8-naphthyridine

Cat. No. B1589900
CAS RN: 35170-94-6
M. Wt: 164.59 g/mol
InChI Key: SIADAGFXEHBPGG-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthyridine is an organic compound with the formula C8H5ClN2 . It is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,8-naphthyridine is represented by the formula C8H5ClN2 . The compound has a molecular weight of 164.59 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Physical And Chemical Properties Analysis

4-Chloro-1,8-naphthyridine has a boiling point of 220.7°C at 760 mmHg .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • They have been shown to have excellent antimicrobial properties .
    • They are used in the treatment of bacterial infections .
    • They have potential use in medicinal chemistry applications including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Chemical Synthesis

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Pharmaceuticals

    • 1,8-Naphthyridines, including 4-Chloro-1,8-naphthyridine, have been found to have a broad spectrum of biological activities .
    • They are used as antihypertensives, antiarrhythmics, and immunostimulants .
    • They also have potential applications in the treatment of HIV, and exhibit antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
  • Coordination Chemistry

    • With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .
  • Green Chemistry

    • The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest .
    • A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere .
  • Antibacterial Properties

    • Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
  • Herbicide Safeners

    • Substituted 1,8-naphthyridine compounds are used as herbicide safeners .
  • Immunostimulants

    • They also act as immunostimulants .
  • Anti-Human Immunodeficiency Virus (HIV)

    • They have potential applications in the treatment of HIV .
  • Analgesic

    • They exhibit analgesic activities .
  • Anti-Inflammatory and Antioxidant Activities

    • They also have anti-inflammatory and antioxidant activities .

Safety And Hazards

The safety information for 4-Chloro-1,8-naphthyridine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community .

properties

IUPAC Name

4-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADAGFXEHBPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497522
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,8-naphthyridine

CAS RN

35170-94-6
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1978 - Wiley Online Library
Evidence has been presented for the occurrence of 3,4‐didehydro‐1,8‐naphthyridine in the reaction of 3‐bromo(chloro)‐ and 4‐bromo(chloro)‐1,8‐naphthyridine with potassium amide …
Number of citations: 33 onlinelibrary.wiley.com
M Badawneh, C Manera, C Mori, G Saccomanni… - Il farmaco, 2002 - Elsevier
A series of 1,8-naphthyridine derivatives variously substituted in the 2, 3, 4 and 7 positions were synthesized for in vitro evaluation of antimycobacterial activity in accordance with an …
Number of citations: 22 www.sciencedirect.com
G Roma, M Di Braccio, G Grossi, F Mattioli… - European journal of …, 2000 - Elsevier
The title compounds (8) were synthesized through the cyclocondensation of the corresponding N-substituted 4-amino-2-chloro-1,8-naphthyridine-3-carboxamides (4) with the proper …
Number of citations: 616 www.sciencedirect.com
DJ Pokorny, WW Paudler - The Journal of Organic Chemistry, 1972 - ACS Publications
The treatment of the l, X-naphthyridine 1-oxides with phosphorus oxychloride affords the 2-, 3-, and 4-chloro-l, X-naphthyridines in varying amounts depending upon the position of the …
Number of citations: 20 pubs.acs.org
M Di Braccio, G Roma, M Ghia… - Farmaco (Societa Chimica …, 1994 - europepmc.org
The preparation of the novel N, N-dialkyl-2, 4-dichloro-1, 8-naphthyridine-3-carboxamides 1c, e and N, N-dialkyl-2-(alkylamino or cycloalkylamino)-4-chloro-1, 8-naphthyridine-3-…
Number of citations: 13 europepmc.org
M Di Braccio, G Roma, A Balbi… - Farmaco (Societa …, 1989 - europepmc.org
By treating at 100 degrees C 2-aminonicotinic acid with ethyl N, N-dialkylmalonamate (I) and phosphorus oxychloride N, N-dialkyl-4-chloro-1, 2-dihydro-2-oxo-1, 8-naphthyridine-3-…
Number of citations: 11 europepmc.org
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com
S Goswami, R Mukherjee, R Mukherjee, S Jana… - Molecules, 2005 - mdpi.com
The syntheses in good yields of some new difunctionalized 1,8-naphthyridines 4, 6, 8 and 9 and a novel triethylene glycol ether-linked dinaphthyridine, 10a, along with the …
Number of citations: 56 www.mdpi.com
M Eda, T Kuroda, S Kaneko, Y Aoki… - Journal of Medicinal …, 2015 - ACS Publications
The steroidal glucocorticoid antagonist mifepristone has been reported to improve the symptoms of depression. We report the discovery of 6-(3,5-dimethylisoxazol-4-yl)-2,2,4,4-…
Number of citations: 23 pubs.acs.org
C Brouwer, KJ Jenko, SS Zoghbi, CL Morse… - European journal of …, 2016 - Elsevier
Modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold were explored to discover leads for developing new radioligands for PET imaging of brain TSPO (translocator …
Number of citations: 3 www.sciencedirect.com

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